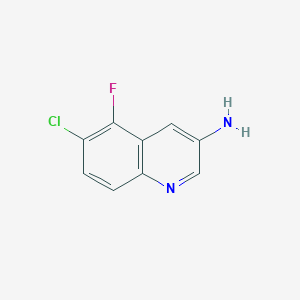![molecular formula C18H13N3O3S B13147141 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-07-1](/img/structure/B13147141.png)
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene-9,10-dione core, which is substituted with an amino group, a methoxy group, and a thiazolylamino group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
The synthesis of 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Anthraquinone Core: The anthracene-9,10-dione core can be synthesized through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Thiazolylamino Substitution: The thiazolylamino group can be introduced through a condensation reaction between the anthraquinone derivative and 1,3-thiazol-2-amine under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl groups of the anthraquinone core, leading to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the proliferation of cancer cells.
Materials Science: The compound is used in the development of organic semiconductors and dyes due to its unique electronic properties.
Biological Research: The compound is investigated for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Industrial Applications: The compound is used in the synthesis of various functional materials, including sensors and catalysts.
作用機序
The mechanism of action of 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with enzymes and proteins involved in microbial and fungal growth, leading to their inhibition and subsequent antimicrobial effects .
類似化合物との比較
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione can be compared with other similar compounds, such as:
2-Aminothiazole Derivatives: These compounds share the thiazole moiety and exhibit similar antimicrobial and anticancer properties.
Anthraquinone Derivatives: These compounds share the anthraquinone core and are known for their anticancer and dye properties.
Methoxy-substituted Anthraquinones: These compounds share the methoxy group and exhibit similar electronic properties, making them useful in materials science.
The uniqueness of this compound lies in its combination of these functional groups, which imparts a unique set of properties and makes it a versatile compound for various applications.
特性
CAS番号 |
62593-07-1 |
|---|---|
分子式 |
C18H13N3O3S |
分子量 |
351.4 g/mol |
IUPAC名 |
1-amino-2-methoxy-4-(1,3-thiazol-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H13N3O3S/c1-24-12-8-11(21-18-20-6-7-25-18)13-14(15(12)19)17(23)10-5-3-2-4-9(10)16(13)22/h2-8H,19H2,1H3,(H,20,21) |
InChIキー |
KWABWPFXUQZDFM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1)NC3=NC=CS3)C(=O)C4=CC=CC=C4C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


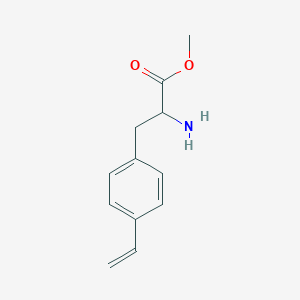
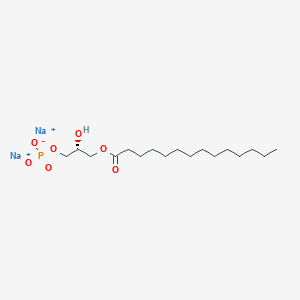
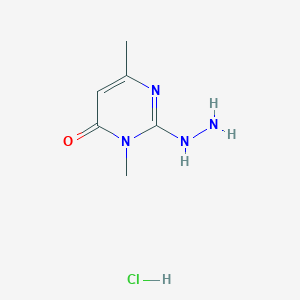
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
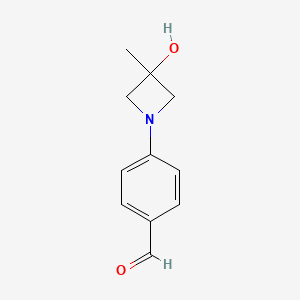



![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
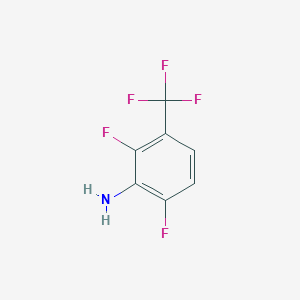
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)

